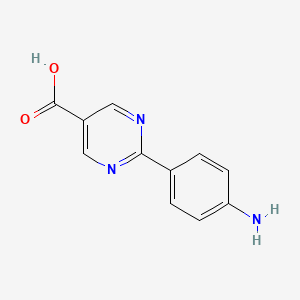

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC15819498

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9N3O2 |

|---|---|

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | 2-(4-aminophenyl)pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |

| Standard InChI Key | ABKFNRSPSJHUNG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(4-aminophenyl)pyrimidine-5-carboxylic acid is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol . The IUPAC name, 2-(4-aminophenyl)pyrimidine-5-carboxylic acid, reflects its substitution pattern: a pyrimidine ring substituted at position 2 with a 4-aminophenyl group and at position 5 with a carboxylic acid moiety. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N | |

| InChIKey | ABKFNRSPSJHUNG-UHFFFAOYSA-N | |

| PSA (Polar Surface Area) | 98.33 Ų | |

| LogP (Partition Coefficient) | 1.127 |

The carboxylic acid group at position 5 introduces polarity, while the 4-aminophenyl group contributes aromatic π-system interactions. These features are critical for potential binding to enzymatic active sites, as seen in structurally related compounds targeting bacterial IspF enzymes or xanthine oxidase .

Synthesis Methods

Synthetic routes to 2-(4-aminophenyl)pyrimidine-5-carboxylic acid typically involve functionalizing pyrimidine precursors. While explicit details are scarce, analogous syntheses suggest a multi-step approach:

-

Pyrimidine Ring Formation: Cyclization reactions using malonic acid derivatives or condensation of amidines with β-keto esters could yield the pyrimidine core . For example, parallel solution-phase synthesis of pyrimidine-5-carboxamides from itaconic acid demonstrates the feasibility of modular pyrimidine derivatization .

-

Introduction of the 4-Aminophenyl Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrimidines and 4-aminophenylboronic acids may install the aryl substituent.

-

Carboxylic Acid Functionalization: Hydrolysis of ester-protected intermediates under basic conditions (e.g., NaOH) followed by acidification yields the free carboxylic acid .

A hypothetical synthesis pathway could proceed as follows:

-

Step 1: Condensation of ethyl 3-aminocrotonate with 4-nitrobenzaldehyde to form a 2-(4-nitrophenyl)pyrimidine-5-carboxylate intermediate.

-

Step 2: Catalytic hydrogenation to reduce the nitro group to an amine, yielding 2-(4-aminophenyl)pyrimidine-5-carboxylate.

-

Step 3: Saponification with aqueous NaOH to hydrolyze the ester to the carboxylic acid .

Spectroscopic Characterization

Analytical techniques confirm the structure and purity of 2-(4-aminophenyl)pyrimidine-5-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: The carboxylic acid proton (COOH) is expected to appear as a broad singlet near δ 12–13 ppm. Aromatic protons on the pyrimidine and phenyl rings resonate between δ 7.0–8.5 ppm, with coupling patterns indicating substitution .

-

¹³C-NMR: The carbonyl carbon (C=O) of the carboxylic acid resonates near δ 165–170 ppm, while pyrimidine carbons appear between δ 150–160 ppm .

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands for the carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O stretch (1680–1720 cm⁻¹), and aromatic C=C stretches (1450–1600 cm⁻¹).

-

2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is labeled “For research use only”, with no human or veterinary applications cited. Standard laboratory precautions include:

-

Use of personal protective equipment (gloves, goggles).

-

Avoidance of inhalation or skin contact.

Future Directions

Further research should prioritize:

-

Biological Screening: Testing against bacterial strains (e.g., Burkholderia pseudomallei) and enzymatic targets (e.g., XO, dihydrofolate reductase) .

-

Structural Optimization: Modifying the aminophenyl substituent (e.g., halogenation) or carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability .

-

Computational Studies: Molecular docking to predict binding modes with IspF or XO, guided by the compound’s hydrogen-bonding and aromatic features .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume